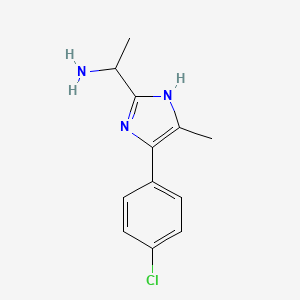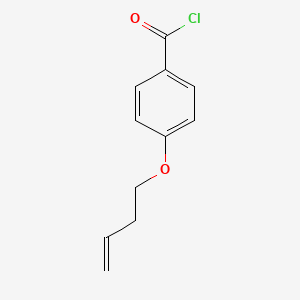
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is known for its stability and reactivity, making it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) typically involves a multi-step process. One common method includes the reaction of chlorophosphoryl chloride with bis(oxy)methylene bis(2,2-dimethylpropanoate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
作用機序
The mechanism of action of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Bis(oxy)methylene bis(2,2-dimethylpropanoate): A related compound with similar structural features but lacking the chlorophosphoryl group.
Chlorophosphoryl chloride: A simpler compound that serves as a precursor in the synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate).
Uniqueness
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is unique due to the presence of both chlorophosphoryl and bis(oxy)methylene bis(2,2-dimethylpropanoate) groups in its structure. This combination imparts distinct chemical properties, making it more versatile and reactive compared to its similar counterparts.
特性
分子式 |
C12H22ClO7P |
|---|---|
分子量 |
344.72 g/mol |
IUPAC名 |
[chloro(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22ClO7P/c1-11(2,3)9(14)17-7-19-21(13,16)20-8-18-10(15)12(4,5)6/h7-8H2,1-6H3 |
InChIキー |
MRXWWKVTUSFHQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)
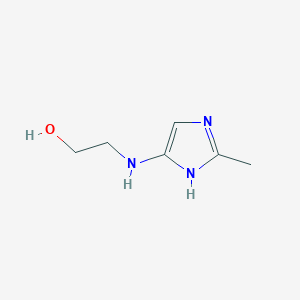
![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)


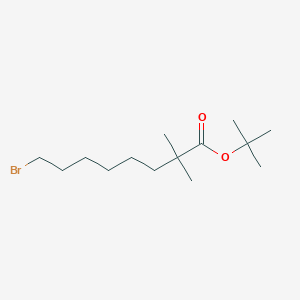
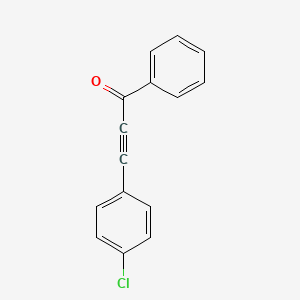
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)

